Diphenyl isophthalate
Overview
Description
It is a white crystalline solid that is soluble in organic solvents such as ethanol and acetone but insoluble in water . This compound is primarily used in the production of high-performance polymers and as a plasticizer in various industrial applications.
Mechanism of Action
Target of Action
Diphenyl isophthalate is a chemical compound with the formula C20H14O4 . It is primarily used in the preparation of poly(benzoxazole) (PBO) precursors, poly(o-hydroxyamide), and 3[4″-hydroxybenzoyl)-4′-hydroxybenzophenone . .
Mode of Action
It is known to be used in the preparation of certain polymers
Biochemical Pathways
This compound is used in the synthesis of poly(benzoxazole) (PBO) precursors, poly(o-hydroxyamide), and 3[4″-hydroxybenzoyl)-4′-hydroxybenzophenone Phthalates, a related group of compounds, are known to be degraded by a variety of microorganisms under aerobic, anaerobic, and facultative conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diphenyl isophthalate can be synthesized through a transesterification reaction. The process involves the reaction of dimethyl isophthalate with phenol in the presence of a catalyst such as n-butyl titanate. The reaction mixture is then distilled under reduced pressure, and the product is recrystallized from m-xylene to obtain pure this compound .
Industrial Production Methods: In industrial settings, the preparation of this compound follows a similar transesterification route. The reaction is typically carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The final product is then purified through distillation and recrystallization processes.
Chemical Reactions Analysis
Types of Reactions: Diphenyl isophthalate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce isophthalic acid and phenol.
Esterification: It can react with alcohols to form different esters.
Transesterification: It can undergo transesterification with other esters to produce new ester compounds.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Esterification: Alcohols in the presence of an acid catalyst.
Transesterification: Other esters in the presence of a catalyst such as n-butyl titanate.
Major Products:
Hydrolysis: Isophthalic acid and phenol.
Esterification: Various esters depending on the alcohol used.
Transesterification: New ester compounds.
Scientific Research Applications
Diphenyl isophthalate has a wide range of applications in scientific research and industry:
Biology: It is utilized in the study of polymer interactions with biological systems.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its stability and compatibility with various drugs.
Comparison with Similar Compounds
- Diphenyl phthalate
- Diphenyl terephthalate
- Dimethyl isophthalate
Comparison:
- Diphenyl phthalate and diphenyl terephthalate are similar in structure but differ in the position of the ester groups on the benzene ring. Diphenyl isophthalate has ester groups at the 1,3-positions, while diphenyl phthalate has them at the 1,2-positions, and diphenyl terephthalate at the 1,4-positions.
- Dimethyl isophthalate is a methyl ester of isophthalic acid, whereas this compound is a phenyl ester. The phenyl groups in this compound provide greater stability and higher melting points compared to the methyl groups in dimethyl isophthalate .
This compound stands out due to its unique combination of stability, solubility in organic solvents, and its role in producing high-performance polymers.
Properties
IUPAC Name |
diphenyl benzene-1,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O4/c21-19(23-17-10-3-1-4-11-17)15-8-7-9-16(14-15)20(22)24-18-12-5-2-6-13-18/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHESUNXRPBHDQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)C(=O)OC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8037752 | |
Record name | Diphenyl isophthalate | |
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Molecular Weight |
318.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White to off-white powder; [Acros Organics MSDS] | |
Record name | Diphenyl isophthalate | |
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CAS No. |
744-45-6 | |
Record name | Diphenyl isophthalate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=744-45-6 | |
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Record name | Diphenyl isophthalate | |
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Record name | Diphenyl isophthalate | |
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Record name | 1,3-Benzenedicarboxylic acid, 1,3-diphenyl ester | |
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Record name | Diphenyl isophthalate | |
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Record name | Diphenyl isophthalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.922 | |
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Record name | DIPHENYL ISOPHTHALATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WH4W31QIJ8 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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